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molecular formula C6H6N2S2 B8512099 7-Methylthioimidazo[5,1-b]thiazole

7-Methylthioimidazo[5,1-b]thiazole

Cat. No. B8512099
M. Wt: 170.3 g/mol
InChI Key: ZYWYUYRYYGYFPI-UHFFFAOYSA-N
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Patent
US06458780B1

Procedure details

A 1 M ethylmagnesium bromide/THF solution (1.4 ml) was added under ice cooling to a solution of 0.31 g of 7-iodoimidazo[5,1-b]thiazole in 3 ml of dry THF in an argon atmosphere. The mixture was stirred at the same temperature for one hr. Methyl methanethiolsulfonate (0.15 ml) was added thereto. The mixture was stirred at room temperature for 12 hr. A saturated aqueous ammonium chloride solution was added to the reaction solution. Ethyl acetate was added thereto. The mixture was washed with a dilute aqueous sodium thiosulfate solution and saturated brine in that order. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by column chromatography on silica gel (ethyl acetate) to give 0.15 g of 7-methylthioimidazo[5,1-b]thiazole.
Name
ethylmagnesium bromide THF
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.C1COCC1.I[C:11]1[N:12]=[CH:13][N:14]2[CH:18]=[CH:17][S:16][C:15]=12.[CH3:19][S:20]S(C)(=O)=O.[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[CH3:19][S:20][C:11]1[N:12]=[CH:13][N:14]2[CH:18]=[CH:17][S:16][C:15]=12 |f:0.1,4.5|

Inputs

Step One
Name
ethylmagnesium bromide THF
Quantity
1.4 mL
Type
reactant
Smiles
C(C)[Mg]Br.C1CCOC1
Name
Quantity
0.31 g
Type
reactant
Smiles
IC=1N=CN2C1SC=C2
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
CSS(=O)(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for one hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 hr
Duration
12 h
WASH
Type
WASH
Details
The mixture was washed with a dilute aqueous sodium thiosulfate solution and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC=1N=CN2C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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